Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
Overview
Description
Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate is an organic compound with the molecular formula C₁₁H₁₇FO₂ and a molecular weight of 200.25 g/mol This compound is characterized by a bicyclic structure with a fluorine atom and an ethyl ester functional group
Preparation Methods
The synthesis of ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate can be achieved through several methods. One notable approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This method utilizes an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivity. The reaction conditions are mild and operationally simple, making it an attractive option for large-scale production.
Chemical Reactions Analysis
Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving stereochemistry and reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying biological pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The fluorine atom and bicyclic structure contribute to its unique reactivity and binding properties. Specific molecular targets and pathways are still under investigation, but the compound’s ability to modulate biological activity is of significant interest.
Comparison with Similar Compounds
Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate can be compared to other bicyclic compounds such as:
Bicyclo[2.2.2]octane-1-carboxylate: Lacks the fluorine atom, resulting in different reactivity and properties.
4-Fluorobicyclo[2.2.1]heptane-1-carboxylate: Has a different ring structure, leading to variations in chemical behavior.
3-Fluorobicyclo[1.1.1]pentane-1-carboxylate: Features a smaller ring system, affecting its stability and reactivity.
This compound stands out due to its specific combination of a fluorine atom and an ethyl ester group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FO2/c1-2-14-9(13)10-3-6-11(12,7-4-10)8-5-10/h2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGYJICBVPWELW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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